
2-bromo-N-cyclopropylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-cyclopropylaniline is an organic compound that features a bromine atom attached to the second carbon of an aniline ring, with a cyclopropyl group attached to the nitrogen atom
Métodos De Preparación
The synthesis of 2-bromo-N-cyclopropylaniline can be achieved through several methods. One common approach involves the bromination of N-cyclopropylaniline. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position. Another method involves the use of photoredox catalysis, where visible light is used to mediate the intermolecular [3 + 2] annulation of cyclopropylanilines with alkynes . This method yields a variety of cyclic allylic amines in fair to good yields and exhibits significant group tolerance, particularly with heterocycles .
Análisis De Reacciones Químicas
2-bromo-N-cyclopropylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using various oxidizing agents, leading to the formation of different products depending on the reaction conditions.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the removal of the bromine atom and the formation of N-cyclopropylaniline.
Substitution: The bromine atom in this compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
2-bromo-N-cyclopropylaniline has several applications in scientific research:
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new pharmaceuticals with unique structural features.
Industry: The compound’s unique reactivity makes it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-cyclopropylaniline involves its ability to undergo single-electron oxidation, leading to the formation of radical cations. These radical cations can then participate in various chemical reactions, such as ring-opening or annulation, depending on the reaction conditions . The molecular targets and pathways involved in these reactions are primarily related to the compound’s ability to act as an electron donor or acceptor, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
2-bromo-N-cyclopropylaniline can be compared with other cyclopropylanilines and brominated anilines. Similar compounds include:
N-cyclopropylaniline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-bromoaniline:
Cyclopropylamine: A simpler structure that lacks the aromatic ring, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a bromine atom and a cyclopropyl group, which imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H10BrN |
|---|---|
Peso molecular |
212.09 g/mol |
Nombre IUPAC |
2-bromo-N-cyclopropylaniline |
InChI |
InChI=1S/C9H10BrN/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7,11H,5-6H2 |
Clave InChI |
RRVKDYWVIQRHMB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


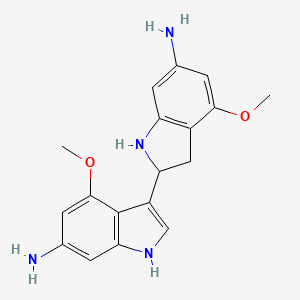
![[3-hexadecanoyloxy-2-[3-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]propanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12277273.png)
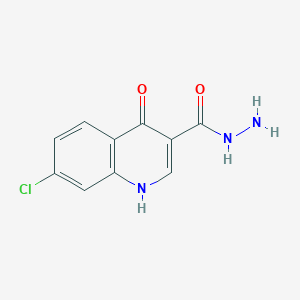
![Methyl 3-[(Benzylamino)methyl]-1-(4-methoxybenzyl)-1H-indole-6-carboxylate](/img/structure/B12277282.png)
![N,5-dimethyl-N-{1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12277294.png)
![3-Amino-3-[3-(2-pyridyl)phenyl]propionic Acid](/img/structure/B12277306.png)
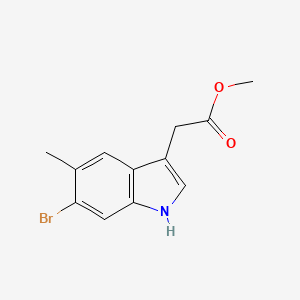
![N-[5-(diethylamino)pentan-2-yl]cyclobutanamine](/img/structure/B12277312.png)
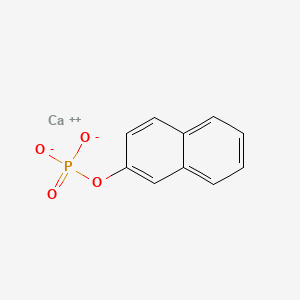
![10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B12277318.png)
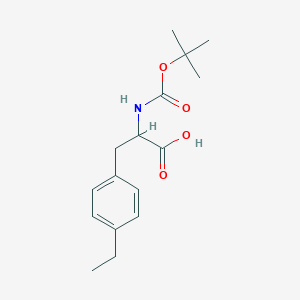
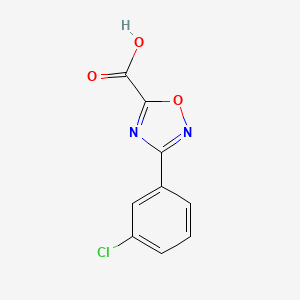
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12277333.png)
![Benzamide, N-[2-[(3S)-3-[[4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)-](/img/structure/B12277334.png)
